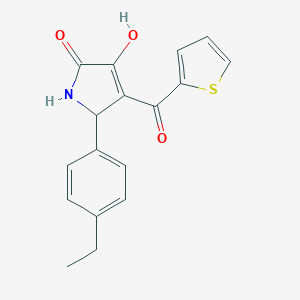![molecular formula C21H19BrClNO5 B282389 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BVT.2733 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4).
Mécanisme D'action
BVT.2733 is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger molecule that plays a critical role in various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting PDE4, BVT.2733 increases the levels of cAMP, which leads to the suppression of inflammation, cell growth, and fibrosis.
Biochemical and Physiological Effects:
BVT.2733 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and decrease the formation of fibrotic tissue. BVT.2733 has also been shown to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BVT.2733 in laboratory experiments is its potent inhibitory effect on PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using BVT.2733 is its potential to cause off-target effects due to its non-specific inhibition of other phosphodiesterases.
Orientations Futures
There are several future directions for the research on BVT.2733. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and fibrosis. Another direction is to explore its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BVT.2733 and to identify potential biomarkers for monitoring its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of BVT.2733 involves the reaction of 4-bromobenzoyl chloride with 2-chlorophenylacetonitrile to form 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-chlorophenyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to produce the final product, BVT.2733.
Applications De Recherche Scientifique
BVT.2733 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. BVT.2733 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, BVT.2733 has been found to inhibit the growth of cancer cells and reduce the formation of fibrotic tissue.
Propriétés
Formule moléculaire |
C21H19BrClNO5 |
|---|---|
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-chlorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19BrClNO5/c22-14-7-5-13(6-8-14)19(26)17-18(15-3-1-2-4-16(15)23)24(21(28)20(17)27)9-11-29-12-10-25/h1-8,18,25-26H,9-12H2/b19-17- |
Clé InChI |
CNNCFHKOEKLPNF-ZPHPHTNESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCOCCO)Cl |
SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
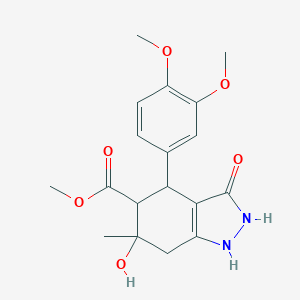
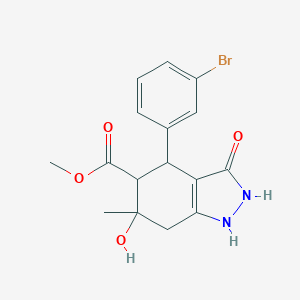
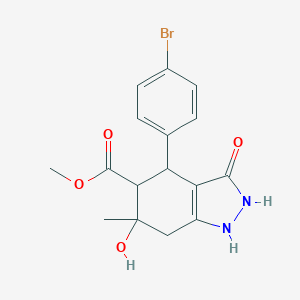


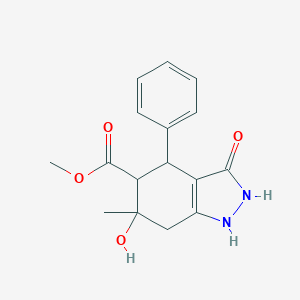
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
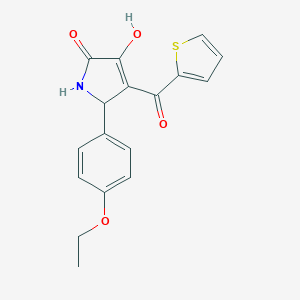
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)


